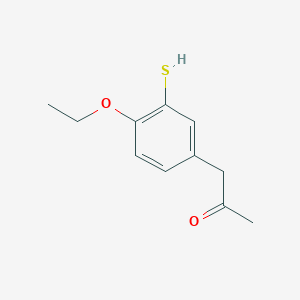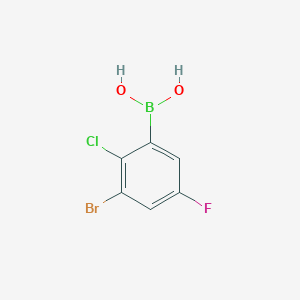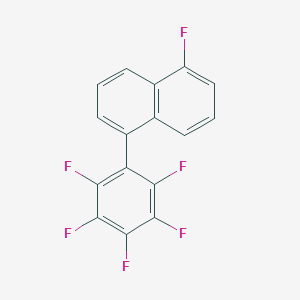
1-Fluoro-5-(perfluorophenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-5-(perfluorophenyl)naphthalene is an organofluorine compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a fluorine atom at the first position of the naphthalene ring and a perfluorophenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-5-(perfluorophenyl)naphthalene can be synthesized through a multi-step process involving the introduction of the fluorine atom and the perfluorophenyl group onto the naphthalene ring. One common method involves the diazotization of 1-naphthylamine followed by a Sandmeyer reaction to introduce the fluorine atom. The perfluorophenyl group can be introduced through a coupling reaction using a suitable perfluorophenyl halide and a palladium catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-5-(perfluorophenyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom and the perfluorophenyl group can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form extended conjugated systems.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted naphthalenes depending on the nature of the substituent.
Oxidation Products: Naphthoquinones and related compounds.
Reduction Products: Dihydro derivatives of naphthalene.
Scientific Research Applications
1-Fluoro-5-(perfluorophenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in fluorination reactions.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials, including polymers and electronic components
Mechanism of Action
The mechanism of action of 1-Fluoro-5-(perfluorophenyl)naphthalene involves its interaction with various molecular targets and pathways. The fluorine atom and the perfluorophenyl group contribute to its unique reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Fluoronaphthalene: Similar in structure but lacks the perfluorophenyl group.
1-Bromonaphthalene: Contains a bromine atom instead of a fluorine atom.
1-Chloronaphthalene: Contains a chlorine atom instead of a fluorine atom.
Uniqueness: 1-Fluoro-5-(perfluorophenyl)naphthalene is unique due to the presence of both the fluorine atom and the perfluorophenyl group, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability, reactivity, and specificity .
Properties
Molecular Formula |
C16H6F6 |
|---|---|
Molecular Weight |
312.21 g/mol |
IUPAC Name |
1-fluoro-5-(2,3,4,5,6-pentafluorophenyl)naphthalene |
InChI |
InChI=1S/C16H6F6/c17-10-6-2-3-7-8(10)4-1-5-9(7)11-12(18)14(20)16(22)15(21)13(11)19/h1-6H |
InChI Key |
IYNODPGTYIERAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2F)C(=C1)C3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


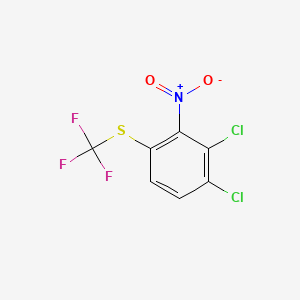
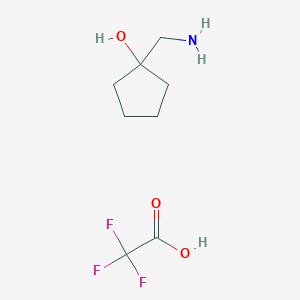
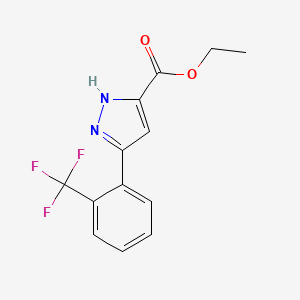
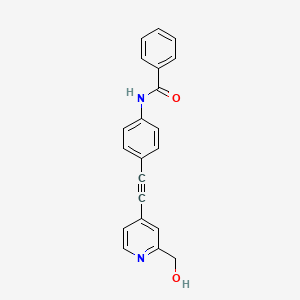
![4-[(1S)-1-[(1S,3aS,4E,7aS)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]ethoxy]-2-methylbutan-2-ol](/img/structure/B14037510.png)
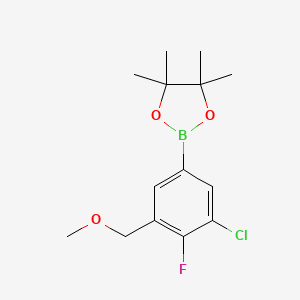
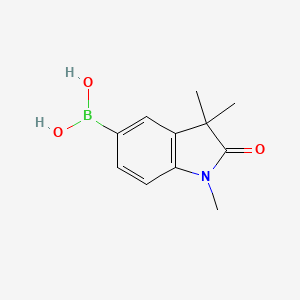
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
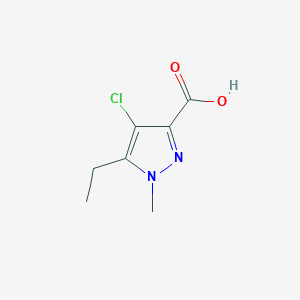
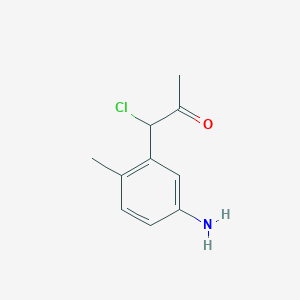
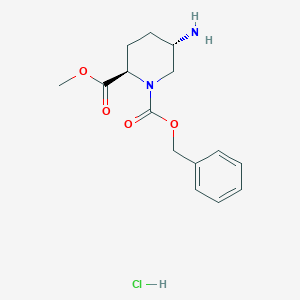
![Thiazolo[4,5-b]pyridin-2-amine,7-methyl-n-phenyl-](/img/structure/B14037555.png)
